Perfluorooctyl iodide
Overview
Description
Perfluorooctyl iodide, with the chemical formula C8F17I, is a compound known for its unique properties and applications. This colorless liquid is characterized by its perfluorinated carbon chain and iodine atom. It is commonly used as a surfactant and in the production of fluoropolymers. This compound exhibits high thermal stability, chemical resistance, and low surface tension, making it suitable for various industrial processes . Additionally, it is used in the synthesis of other fluorinated compounds and as a starting material for the preparation of this compound-based materials .
Mechanism of Action
Target of Action
Perfluorooctyl iodide (PFOI) is a type of perfluoroalkyl iodide (PFAI), a class of compounds known for their stability and unique physicochemical properties . PFOI has been used in organocatalysis via substrate activation by halogen bonding . It’s also a potential candidate substitute for banned Halon fire extinguishers .
Mode of Action
It’s known that pfais are usually precursors of pfass, which remain neutral at ph in water and remain in a non-dissociated state . This suggests that PFOI may interact with its targets through halogen bonding, leading to substrate activation .
Biochemical Pathways
Pfass, a group that pfoi belongs to, have been associated with multiple aspects of the immune system . They can modulate cell signaling and nuclear receptors, alter calcium signaling and homeostasis in immune cells, and impact fatty acid metabolism .
Pharmacokinetics
Pfass, the group pfoi belongs to, are known for their persistence in the environment due to their strong carbon-fluorine covalent bond . They can bioaccumulate and undergo biomagnification , suggesting that PFOI may have similar properties.
Result of Action
Pfass, the group pfoi belongs to, have been associated with potential toxicity to human health . They have been detected in various environmental matrices, indicating their widespread presence and potential impact .
Action Environment
The action of PFOI can be influenced by various environmental factors. PFASs, the group PFOI belongs to, are known for their persistence and potential toxicity . They occur in various environments, including in edible oil, mainly through raw material contamination, process contamination, and migration from oil contact materials . Therefore, the action, efficacy, and stability of PFOI can be influenced by these environmental factors.
Biochemical Analysis
Biochemical Properties
Perfluorooctyl iodide plays a significant role in biochemical reactions, particularly in organocatalysis via substrate activation by halogen bonding . It interacts with various biomolecules, including enzymes and proteins. For instance, this compound has been shown to stimulate steroidogenesis in human adrenocortical carcinoma cells (H295R) by activating the cyclic adenosine monophosphate (cAMP) signaling pathway . This interaction involves the upregulation of several steroidogenic genes, such as StAR, HMGR, and CYP11A1, leading to increased production of steroid hormones like aldosterone, cortisol, and 17β-estradiol .
Cellular Effects
This compound influences various cellular processes and functions. In H295R cells, it has been observed to stimulate steroidogenesis, resulting in elevated levels of steroid hormones . Additionally, this compound affects cell signaling pathways, particularly the cAMP signaling pathway, which plays a crucial role in regulating gene expression and cellular metabolism . The compound’s impact on cell function extends to its potential endocrine-disrupting effects, as it can alter the expression of genes involved in hormone synthesis and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through halogen bonding and activation of signaling pathways. In H295R cells, this compound acts as an activator of adenylate cyclase, leading to increased cAMP levels . This elevation in cAMP subsequently upregulates the expression of steroidogenic genes, enhancing the production of steroid hormones . The compound’s terminal -CF2I group is critical for its interaction with biomolecules and mediation of steroidogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biochemical activity . Long-term exposure to the compound may lead to persistent alterations in cellular processes, particularly in hormone synthesis and metabolism
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to stimulate steroidogenesis without causing significant toxicity . Higher doses may lead to adverse effects, including endocrine disruption and alterations in hormone levels
Metabolic Pathways
This compound is involved in metabolic pathways related to steroidogenesis. In H295R cells, the compound upregulates the expression of genes involved in the synthesis of steroid hormones, such as StAR, HMGR, and CYP11A1 . This upregulation leads to increased production of aldosterone, cortisol, and 17β-estradiol . The activation of the cAMP signaling pathway by this compound is a key mechanism underlying its effects on metabolic flux and hormone synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature facilitates its accumulation in lipid-rich environments, potentially affecting its localization and activity . Studies have shown that this compound can be detected in various biological matrices, indicating its widespread distribution and potential for bioaccumulation .
Subcellular Localization
This compound’s subcellular localization is influenced by its physicochemical properties and interactions with cellular components. The compound’s hydrophobicity allows it to associate with lipid membranes and organelles, potentially affecting its activity and function
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluorooctyl iodide can be synthesized through the telomerization process, which involves the reaction of tetrafluoroethylene with iodine and a suitable initiator. The reaction typically occurs under controlled conditions of temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of specialized equipment to handle the highly reactive and volatile nature of the reactants. The process includes steps such as purification and distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Perfluorooctyl iodide undergoes various types of chemical reactions, including:
Substitution Reactions: Involving the replacement of the iodine atom with other functional groups.
Oxidation Reactions: Leading to the formation of perfluorinated carboxylic acids.
Reduction Reactions: Resulting in the formation of perfluorinated hydrocarbons.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: Often use strong oxidizing agents like potassium permanganate or ozone.
Reduction Reactions: Utilize reducing agents such as lithium aluminum hydride or hydrogen gas.
Major Products:
Substitution Reactions: Produce various perfluorinated derivatives.
Oxidation Reactions: Yield perfluorinated carboxylic acids.
Reduction Reactions: Form perfluorinated hydrocarbons.
Scientific Research Applications
Perfluorooctyl iodide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of fluorinated compounds and polymers.
Biology: Employed in studies involving the interaction of fluorinated compounds with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique physicochemical properties.
Industry: Utilized in the production of surfactants, lubricants, and coatings
Comparison with Similar Compounds
- Perfluorobutyl iodide
- Perfluorohexyl iodide
- Perfluorodecyl iodide
- Perfluorododecyl iodide
Comparison: Perfluorooctyl iodide is unique among these compounds due to its specific chain length and iodine atom, which confer distinct physicochemical properties such as higher thermal stability and chemical resistance. These properties make it particularly suitable for applications requiring high-performance materials .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-iodooctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F17I/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXGJTSJUKTDQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060147 | |
Record name | Perfluorooctyl iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear light pink solid or liquid; mp = 25 deg C; [Acros Organics MSDS] | |
Record name | Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluorooctyl iodide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16467 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
507-63-1 | |
Record name | Perfluorooctyl iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=507-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluorooctyl iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluorooctyl iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptadecafluoro-1-iodooctane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.345 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERFLUOROOCTYL IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/072985Y799 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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